molecular formula C18H18N2O2S2 B1621022 3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 65234-03-9

3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B1621022
CAS No.: 65234-03-9
M. Wt: 358.5 g/mol
InChI Key: TVVBAUVSQIVFLE-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a fused heterocyclic compound featuring a benzothiolo[2,3-d]pyrimidin-4-one core. This structure is characterized by:

  • 3-position substitution: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy (–OCH₂CH₃) moiety.
  • Tetrahydrobenzene ring: A partially saturated bicyclic system that improves solubility and conformational stability compared to fully aromatic analogs.

Pyrimidine derivatives, including this compound, are pharmacologically significant due to their structural mimicry of nucleic acid bases, enabling interactions with enzymes and receptors involved in DNA/RNA metabolism .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-2-22-12-9-7-11(8-10-12)20-17(21)15-13-5-3-4-6-14(13)24-16(15)19-18(20)23/h7-10H,2-6H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVBAUVSQIVFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368255
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65234-03-9
Record name 3-(4-Ethoxyphenyl)-2,3,5,6,7,8-hexahydro-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65234-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzothieno ring system, followed by the introduction of the pyrimidine ring. The thioxo group is then introduced at the 2-position, and finally, the ethoxyphenyl group is added at the 3-position.

    Preparation of Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Introduction of Thioxo Group: The thioxo group is introduced using a sulfurizing agent such as Lawesson’s reagent.

    Addition of Ethoxyphenyl Group: The ethoxyphenyl group is added through a nucleophilic substitution reaction using an ethoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, converting it to a thiol or a hydrocarbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ethoxyphenyl halides, nucleophiles such as amines or thiols

    Condensation: Aldehydes, ketones, acidic or basic catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, hydrocarbons

    Substitution: Various substituted derivatives

    Condensation: Larger heterocyclic compounds

Scientific Research Applications

3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name R<sup>3</sup> Substituent R<sup>2</sup> Substituent Key Properties/Applications Reference
Target Compound 4-Ethoxyphenyl Sulfanylidene (–S–) Enhanced lipophilicity, potential kinase inhibition
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Bromophenoxy Isopropyl Crystallographically characterized; bromine enhances halogen bonding
3-(4-Chlorophenyl)-6-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 4-Chlorophenyl Pyrrolidinyl Higher rigidity due to pyrrolidine ring; predicted pKa = 0.47
2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one 4-Bromobenzylsulfanyl Ethyl Bulky bromobenzyl group may hinder membrane permeability
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 3-Methylbenzylsulfanyl Methoxy group reduces steric hindrance vs. ethoxy

Electronic and Steric Effects

  • Ethoxy vs.
  • Sulfanylidene vs. Alkylsulfanyl : The sulfanylidene group (–S–) offers stronger hydrogen-bond acceptor capacity than alkylsulfanyl (–S–R) groups, favoring interactions with polar enzyme active sites .
  • Halogenated Substituents : Bromo and chloro analogs (e.g., ) exhibit higher molecular weights and polar surface areas, which may reduce bioavailability.

Physicochemical Properties

  • Density and Solubility : The ethoxyphenyl group increases density (~1.45 g/cm³ predicted) compared to methoxy analogs (~1.38 g/cm³) due to higher molecular weight .
  • Boiling Point : Estimated at 588–600°C for the target compound, similar to chloro/bromo derivatives .

Research Implications

The structural modifications in 3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one position it as a candidate for:

  • Kinase Inhibition : The sulfanylidene group may chelate ATP-binding site metals in kinases.
  • Antimicrobial Activity : Ethoxyphenyl and tetrahydrobenzene motifs are common in antifolate agents .

Further studies should explore its ADMET profile and compare its efficacy against methoxy/halogenated analogs in vitro.

Biological Activity

3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one (CAS Number: 65234-03-9) is a complex organic compound belonging to the class of benzothieno pyrimidines. Its unique structure includes a benzothieno ring fused with a pyrimidine ring and a thioxo group at the 2-position, which contributes to its potential biological activity. This article aims to explore the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2} with a molar mass of approximately 358.48 g/mol. The structural complexity is essential for its interaction with biological targets.

PropertyValue
IUPAC Name3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-benzothiolo[2,3-d]pyrimidin-4-one
CAS Number65234-03-9
Molecular FormulaC18H18N2O2S2
Molar Mass358.48 g/mol

Medicinal Chemistry

Research indicates that compounds similar to 3-(4-ethoxyphenyl)-2-sulfanylidene have shown promising anti-inflammatory , antimicrobial , and anticancer properties. The presence of the thioxo group may enhance the compound's reactivity with biological molecules, potentially leading to significant therapeutic effects.

The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site, thus blocking substrate access.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Anticancer Activity

A study conducted by researchers exploring the anticancer potential of benzothienopyrimidine derivatives found that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models.

Antimicrobial Properties

In another investigation focused on antimicrobial activity, derivatives of thioxo-benzothienopyrimidines demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or metal-mediated reduction. For example, aluminum amalgam in aqueous tetrahydrofuran effectively reduces sulfonyl groups to thiols in related thienopyrimidine scaffolds . Key parameters to optimize include reaction temperature (ambient to reflux), solvent polarity, and stoichiometry of reducing agents. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and infrared (IR) spectroscopy to identify functional groups like sulfanylidene (C=S stretch at ~1200–1050 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation .

Q. What crystallographic strategies are recommended for resolving its solid-state structure?

Employ single-crystal X-ray diffraction with SHELX-TL or SHELXL for refinement. Key steps include:

  • Growing crystals via slow evaporation (e.g., using DMSO/water mixtures).
  • Applying twin refinement if data shows pseudo-merohedral twinning.
  • Validating hydrogen bonding networks (e.g., N–H···O/S interactions) to confirm tautomeric forms .

Advanced Research Questions

Q. How can structural modifications enhance its biological activity?

Systematic SAR studies involve varying the 4-ethoxyphenyl group. For instance:

  • Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring modulates electronic effects, potentially improving receptor binding.
  • Replacing the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) may enhance lipophilicity and membrane permeability .

Q. What pharmacological targets are plausible based on its structural analogs?

Thienopyrimidine derivatives exhibit kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes to ATP-binding pockets. Validate experimentally via enzymatic assays (e.g., IC₅₀ determination) .

Q. How can computational modeling guide its optimization?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites.
  • MD simulations (AMBER/CHARMM) assess stability in biological membranes.
  • Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How to resolve contradictions in synthetic yield data across studies?

Discrepancies may arise from:

  • Impure starting materials (validate via NMR).
  • Inconsistent workup protocols (e.g., column chromatography vs. recrystallization).
  • Oxygen sensitivity of sulfanylidene groups (use inert atmospheres). Replicate experiments under controlled conditions and report yields as mean ± SD .

Q. What analytical techniques address discrepancies between spectroscopic and crystallographic data?

If NMR suggests a tautomer (e.g., thione vs. thiol form) but X-ray shows a single form:

  • Conduct variable-temperature NMR to detect dynamic equilibria.
  • Compare experimental IR spectra with computed spectra (e.g., Gaussian) for tautomeric assignments .

Q. How to design SAR studies for derivatives with improved solubility?

  • Introduce polar groups (e.g., –OH, –NH₂) at the 5,6,7,8-tetrahydrobenzo ring.
  • Prepare prodrugs (e.g., phosphate esters) for aqueous solubility.
  • Assess logD (octanol/water) and solubility profiles via shake-flask or HPLC methods .

Q. What protocols ensure compound stability during storage?

  • Store in amber vials under argon at –20°C to prevent oxidation of the sulfanylidene group.
  • Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water gradient).
  • Use stabilizers like EDTA for metal-sensitive intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

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